molecular formula C8H9F3O4 B6214928 rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 557796-54-0

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6214928
CAS No.: 557796-54-0
M. Wt: 226.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative characterized by the presence of ethoxycarbonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a trifluoromethyl-substituted alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening for optimal catalysts and reaction conditions is also common.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the ethoxycarbonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux.

    Substitution: Amine or thiol in the presence of a base like triethylamine, room temperature.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl-substituted alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Researchers investigate its derivatives for activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives may exhibit herbicidal or pesticidal properties, and its incorporation into polymers can impart desirable characteristics such as increased thermal stability.

Mechanism of Action

The mechanism by which rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its action often involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-1-(methoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • rac-(1R,2S)-1-(ethoxycarbonyl)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
  • rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-sulfonic acid

Uniqueness

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both ethoxycarbonyl and trifluoromethyl groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

557796-54-0

Molecular Formula

C8H9F3O4

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.